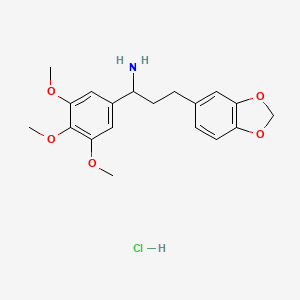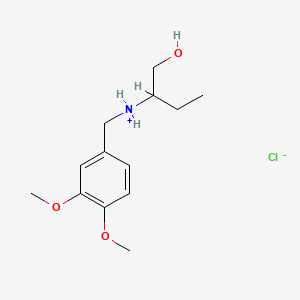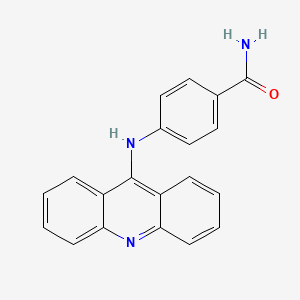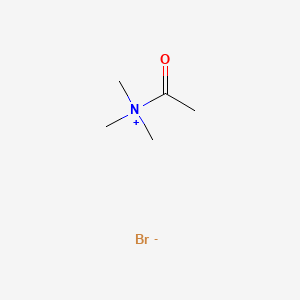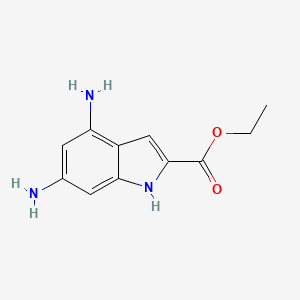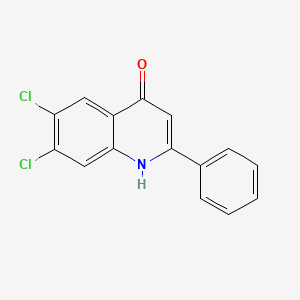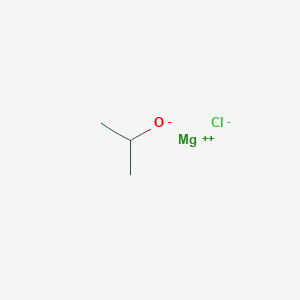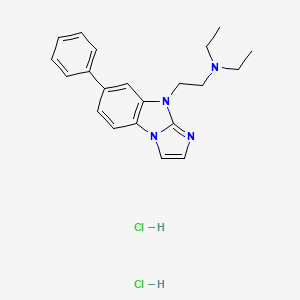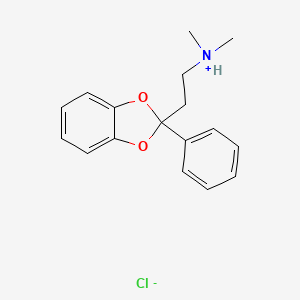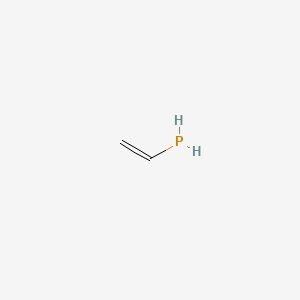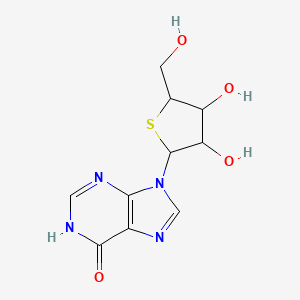
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol is a complex organic compound that features a tetrahydrothiophene ring fused with a purine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol typically involves multi-step organic reactions. One possible route could involve the initial formation of the tetrahydrothiophene ring, followed by the introduction of the purine base and subsequent hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Functional groups on the purine base or tetrahydrothiophene ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol: can be compared to other purine derivatives and tetrahydrothiophene-containing compounds.
Adenosine: A purine nucleoside with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which might share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activity or chemical reactivity not seen in simpler analogs.
Propiedades
Número CAS |
58004-19-6 |
|---|---|
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) |
Clave InChI |
HJYJLNGDBFAKPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


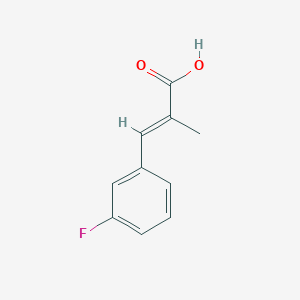
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
